molecular formula C12H13NO4 B4427045 2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid

2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid

Cat. No. B4427045
M. Wt: 235.24 g/mol
InChI Key: YTLOBOSYWGKUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid (MBPA) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MBPA belongs to the class of benzoxazinoids, which are secondary metabolites found in plants.

Mechanism of Action

The mechanism of action of 2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways, such as the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the expression of angiogenic factors and reduce the production of reactive oxygen species (ROS). In inflammation research, this compound has been shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2). In neurodegenerative disorder research, this compound has been shown to increase the expression of antioxidant enzymes and reduce the production of ROS.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid in lab experiments is its relatively low toxicity compared to other compounds. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in other diseases, such as cardiovascular disease and diabetes. Additionally, research could focus on developing more efficient synthesis methods for this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on this compound could lead to the development of new treatments for various diseases.

Scientific Research Applications

2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to protect neuronal cells from oxidative stress.

properties

IUPAC Name

2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-7-3-4-10-9(5-7)13(8(2)12(15)16)11(14)6-17-10/h3-5,8H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLOBOSYWGKUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid
Reactant of Route 2
2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid
Reactant of Route 3
2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid
Reactant of Route 4
2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid
Reactant of Route 5
2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid
Reactant of Route 6
2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid

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